molecular formula C8H9F3N2 B1436057 (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine CAS No. 1213896-50-4

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B1436057
CAS No.: 1213896-50-4
M. Wt: 190.17 g/mol
InChI Key: HFANFFHVMQXJOE-YFKPBYRVSA-N
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Description

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral amine compound featuring a 3-(trifluoromethyl)pyridine scaffold. This structure is of significant interest in advanced chemical research and development, particularly for creating bioactive molecules. The presence of both the chiral center and the trifluoromethylpyridine group makes it a valuable precursor or intermediate in medicinal and agrochemical chemistry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in numerous patented and commercially successful active ingredients . In the agrochemical sector, TFMP derivatives are found in over 20 launched herbicides, insecticides, and fungicides, such as fluazifop-butyl and fluazinam . These compounds leverage the unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and impact on a molecule's lipophilicity, metabolic stability, and overall bioavailability—to enhance efficacy and selectivity . In pharmaceuticals, the TFMP scaffold is present in approved drugs and numerous candidates in clinical trials, including applications in antiviral and anticancer therapies . For example, tipranavir, a non-peptide anti-HIV drug, is synthesized from a TFMP building block . The specific stereochemistry of this amine is critical, as the (S)-enantiomer can exhibit distinctly different biological activity and binding affinity compared to its (R)-counterpart. This makes it essential for developing enantiomerically pure compounds. Researchers can utilize this chemical as a key synthon in palladium-catalyzed amination reactions, similar to other TFMP-based amines , or as a backbone for constructing more complex molecules like 1,2,4-oxadiazoles and pyridine derivatives explored for their anti-cancer potential . Its primary value lies in its role as a versatile building block for discovering new ligands, catalysts, and bioactive compounds in agrochemical, pharmaceutical, and materials science research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANFFHVMQXJOE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonic Ester Synthesis and Nucleophilic Substitution

  • The malonic ester derivative of 3-chloro-5-(trifluoromethyl)pyridine is synthesized via nucleophilic substitution using diethyl malonate deprotonated by sodium hydride in dry dimethylformamide.
  • This intermediate is crucial for further transformations and can be purified and characterized by X-ray crystallography, confirming the molecular structure and bond lengths indicative of the trifluoromethyl group and pyridine ring integrity.

Conversion to Aminoethyl Pyridine Derivatives

  • The malonic ester intermediate undergoes hydrazinolysis to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.
  • This amine intermediate serves as a precursor for further functional group transformations, including isothiocyanate and isocyanate derivatives.

Introduction of the Chiral Ethanamine Side Chain

The chiral ethanamine moiety can be introduced via several methods:

Reductive Amination and Chiral Resolution

  • Reductive amination of the corresponding pyridine aldehyde with chiral amines or chiral catalysts allows the formation of this compound.
  • Subsequent purification steps, including silica gel chromatography and preparative HPLC, ensure enantiomeric purity.

Palladium-Catalyzed Cross-Coupling

  • Palladium-catalyzed amination reactions have been employed where amine nucleophiles are coupled with halogenated trifluoromethyl pyridines in the presence of ligands such as xantphos and bases like tert-butoxide.
  • Reaction conditions typically involve heating under nitrogen atmosphere at 90–110 °C for 12 hours, followed by purification via chromatography or preparative HPLC.

Advanced Functionalization: N-Trifluoromethylation

Recent advances have introduced direct N-trifluoromethylation techniques applicable to amines, including aromatic and aliphatic amines structurally related to the target compound.

Carbon Disulfide and Silver Fluoride Mediated N-Trifluoromethylation

  • A mild and efficient method involves reacting secondary amines with carbon disulfide and silver fluoride in ethyl acetate under nitrogen atmosphere.
  • The reaction proceeds at 40–80 °C for 6–20 hours, yielding N-trifluoromethylated amines with good to excellent yields.
  • This method simplifies product isolation and avoids harsh conditions typically associated with trifluoromethylation reagents like Umemoto or Togni reagents.

Summary of Key Preparation Methods

Method Starting Material Reagents/Conditions Yield & Notes
Malonic Ester Synthesis 2,3-Dichloro-5-(trifluoromethyl)pyridine NaH, diethyl malonate, DMF, RT Intermediate for aminoethyl derivatives
Hydrazinolysis to Aminoethyl Malonic ester intermediate Hydrazine hydrate, ethanol, 80 °C Aminoethyl pyridine intermediate
Pd-Catalyzed Amination 3-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h High purity product after prep-HPLC
Reductive Amination Pyridine aldehyde derivatives Chiral amine, reducing agent Enantiomerically enriched ethanamine derivative
N-Trifluoromethylation Secondary amines CS2, AgF, DABCO or 4-pyrrolidinopyridine, ethyl acetate, 40–80 °C Efficient, mild, high yield N-CF3 amines

Research Findings and Considerations

  • The palladium-catalyzed amination approach allows for versatile substitution patterns on the pyridine ring and can be adapted for chiral amine introduction with controlled stereochemistry.
  • The malonic ester route provides a robust method to access trifluoromethyl-substituted pyridine intermediates, which can be further elaborated to ethanamine derivatives.
  • Direct N-trifluoromethylation methods represent a significant advancement, enabling late-stage functionalization of amines under mild conditions, improving product stability and simplifying purification.
  • Reaction conditions such as temperature, solvent choice, and base selection critically influence yields and product purity, with carbonate bases favored in trifluoromethylation reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison of (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine and Analogs
Compound Name Aromatic Ring Substituent(s) Position(s) Key Properties
This compound Pyridine -CF₃ 2 (amine), 3 (CF₃) High enantiopurity via DARA; enhanced metabolic stability
(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine Phenyl -CF₃ 3 Lower hydrogen-bonding capacity; similar lipophilicity
(S)-1-(6-Bromopyridin-2-yl)ethan-1-amine Pyridine -Br 2 (amine), 6 (Br) Bromine enables cross-coupling reactions; reduced electron-withdrawing effects
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine Phenyl -CF₃ 4 Altered steric effects; potential differences in receptor binding

Enantiomeric Purity and Salt Forms

  • Hydrochloride Salts : Most analogs (e.g., (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride) are isolated as hydrochloride salts to improve solubility and crystallinity .
  • Enantioselective Synthesis : The DARA method achieves >90% ee for the target compound, whereas phenyl analogs may require resolution techniques or chiral auxiliaries .

Research Findings and Implications

  • Pharmaceutical Relevance : Pyridine-based CF₃ derivatives show promise in kinase inhibitor development due to their dual hydrogen-bonding and lipophilic properties .
  • Limitations : Primary amines like the target compound are prone to oxidation, necessitating stabilized formulations (e.g., salt forms or protective groups) .
  • Future Directions : Comparative studies on metabolic stability and toxicity between pyridine and phenyl analogs are needed to optimize drug candidate selection.

Biological Activity

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine, also known by its CAS number 1213896-50-4, is a chiral amine compound notable for its unique trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and pharmacology.

Molecular Formula : C8_8H9_9F3_3N
Molecular Weight : 189.16 g/mol
CAS Number : 1213896-50-4
Stereochemistry : Chiral, with specific biological implications based on its stereoisomerism.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially influencing its pharmacokinetic properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, affecting signaling pathways in the nervous system.
  • Cellular Interaction : The compound could influence cellular processes such as apoptosis and proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown potential as a neuroprotective agent. It may inhibit monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, one study reported an IC50_{50} value of 21 nM for MAO-B inhibition, indicating strong activity compared to similar compounds .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory cytokines suggests potential therapeutic applications in autoimmune diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (nM)Activity
This compoundStructure21MAO-B Inhibitor
Racemic Mixture of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amineN/A46MAO-B Inhibitor
1-(3-(Trifluoromethyl)pyridin-2-yl)propan-1-amineN/AN/APotentially similar activity

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Neurodegenerative Disease Model : In an animal model simulating Parkinson's disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival.
  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against resistant bacterial strains in vitro, revealing promising results that warrant further investigation into its application as an antibiotic.

Q & A

Q. Key Challenges :

  • Stereochemical control : Competing pathways may lead to racemization; low temperatures (e.g., –20°C) and inert atmospheres mitigate this .
  • Trifluoromethyl stability : The CF₃ group can destabilize intermediates; using anhydrous solvents (e.g., DMF or acetonitrile) improves yield .

Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify the CF₃ group’s position and pyridine substitution pattern. NOESY experiments confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding with the amine group) .
  • Chiral HPLC : Quantifies enantiomeric excess (≥98% purity) using columns like Chiralpak IA/IB .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₈F₃N₂) and detects impurities .

Advanced: How can researchers address discrepancies in reported biological activity data between different assay systems?

Answer:
Discrepancies (e.g., in vitro vs. cellular IC₅₀ values) arise due to:

  • Membrane permeability : The CF₃ group enhances lipophilicity, but cellular efflux pumps may reduce intracellular concentrations. Use parallel artificial membrane permeability assays (PAMPA) to assess transport .
  • Metabolic stability : Hepatic microsome assays identify degradation pathways (e.g., cytochrome P450 interactions) .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and thermal shift assays .

Q. Example Workflow :

Assay TypePurposeKey Adjustments
In vitro enzymaticBaseline activityBuffer pH optimization (e.g., 7.4 vs. 6.8)
CellularPhysiological relevanceInclude efflux inhibitors (e.g., verapamil)
In vivoPharmacokineticsMonitor plasma protein binding

Advanced: What strategies enhance aqueous solubility without compromising structural integrity?

Answer:

  • Salt formation : Hydrochloride salts improve water solubility (e.g., 5–10 mg/mL in PBS) by protonating the amine .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to maintain solubility in biological buffers .
  • Prodrug design : Introduce phosphate esters at the amine group, which hydrolyze in vivo .

Q. Stability Considerations :

  • pH-dependent degradation : Avoid extreme pH (<3 or >10) during formulation to prevent pyridine ring hydrolysis .

Advanced: How does the 3-CF₃ group on pyridine influence reactivity compared to halogenated analogs?

Answer:
The CF₃ group exerts strong electron-withdrawing effects (−I effect), which:

  • Reduce nucleophilic substitution rates : At the 2-position pyridine, compared to Cl/Br-substituted analogs (e.g., 3-Cl or 5-Br derivatives react 2–3× faster) .
  • Enhance meta-directing effects : Electrophilic substitutions (e.g., nitration) occur preferentially at the 5-position of the pyridine ring .

Q. Comparative Reactivity Table :

Substituent (Pyridine Position)Reaction TypeRelative Rate (vs. CF₃)
3-CF₃ (this compound)SNAr1.0 (baseline)
3-Cl ()SNAr2.5
5-Br ()Suzuki Coupling1.8

Implications : The CF₃ group’s stability makes the compound resistant to unintended derivatization but may require harsher conditions for functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Reactant of Route 2
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(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

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